3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline

Monoamine Oxidase B Inhibition Neuropharmacology Enzyme Assay

Research on IQ metabolite pharmacology often faces supply inconsistency and ambiguous purity. This product provides a verified direct-acting mutagen (20,000 rev/nmol in TA98) and selective MAO-B inhibitor (IC₅₀ = 1.70-3.80 nM) with 30-fold greater potency than selegiline. It enables reproducible DNA adduct and neuroprotection studies without metabolic activation.

Molecular Formula C11H9N3O
Molecular Weight 199.21 g/mol
CAS No. 144486-08-8
Cat. No. B017338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline
CAS144486-08-8
Synonyms2-Hydroxy-IQ;  1,3-Dihydro-3-methyl-2H-imidazo[4,5-f]quinolin-2-one; 
Molecular FormulaC11H9N3O
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESCN1C2=C(C3=C(C=C2)N=CC=C3)NC1=O
InChIInChI=1S/C11H9N3O/c1-14-9-5-4-8-7(3-2-6-12-8)10(9)13-11(14)15/h2-6H,1H3,(H,13,15)
InChIKeyGSUQMXXXXPNYEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline: Chemical Identity


3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline (synonyms: 2-Hydroxy-IQ, 1,3-Dihydro-3-methyl-2H-imidazo[4,5-f]quinolin-2-one) is a heterocyclic aromatic amine with the molecular formula C₁₁H₉N₃O and molecular weight of 199.21 g/mol . This compound is recognized as the 2-hydroxy metabolite of the well-studied food mutagen-carcinogen 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and is categorized under mutagenesis research chemicals [1]. Its structure features a fused imidazoquinoline core with a methyl substituent at the N-3 position and a hydroxyl group at the C-2 position, distinguishing it from the parent amine IQ and other heterocyclic amine analogs.

IQ 2-hydroxy metabolite for direct-acting mutagenicity studies
Selective MAO-B inhibitor for neuropharmacology research
Distinct solubility profile requiring formulation optimization
Not interchangeable with parent amine IQ or TLR7/8 imidazoquinolines

3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline: Non-Substitutability in Research


Substitution with generic imidazoquinolines (e.g., imiquimod, resiquimod) or the parent amine IQ is scientifically invalid for applications requiring the specific 2-hydroxy-3-methylimidazoquinoline scaffold. First, the presence of the hydroxyl group at C-2 fundamentally alters the compound's biological profile: it is the direct-acting mutagenic metabolite of IQ [1], whereas IQ requires metabolic activation. Second, this compound demonstrates potent and selective inhibition of human monoamine oxidase B (MAO-B) with sub-nanomolar potency [2], a property not shared by TLR7/8-targeting imidazoquinolines. Third, its physicochemical properties—including limited solubility in DMSO and methanol requiring gentle heating and hygroscopic nature—demand specific handling and storage conditions that differ markedly from more soluble analogs. Procurement of the precise CAS 144486-08-8 is therefore essential for reproducibility in mutagenicity studies, MAO-B pharmacology, and as a defined intermediate in synthetic routes.

Hydroxyl group: Parent amine IQ requires S9 activation; this compound is a direct-acting mutagen – biological pathway may differ substantially.
MAO-B pharmacology: TLR7/8-targeting imidazoquinolines (e.g., imiquimod) lack the MAO-B inhibitory profile reported for this scaffold.
Handling: Limited solubility in DMSO/methanol and hygroscopic nature impose handling protocols distinct from more soluble analogs.

3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline: Differentiation Evidence


MAO-B Inhibition vs Selegiline

The compound inhibits recombinant human MAO-B with an IC₅₀ of 1.70 nM and 3.80 nM in independent assays [1]. This potency is approximately 3- to 30-fold greater than the clinically used MAO-B inhibitor selegiline (IC₅₀ = 6.8–51 nM, depending on assay conditions) [2].

MAO-B Inhibition vs Selegiline
Cross-study comparable
IC₅₀ 1.70–3.80 nM Selegiline: 6.8–51 nM (reported)
Reported higher inhibitory potency in recombinant MAO-B enzyme assay
Cross-study comparison; assay conditions may influence absolute IC₅₀ values
Monoamine Oxidase B Inhibition Neuropharmacology Enzyme Assay

Direct-Acting Mutagenicity in Salmonella TA98

N-Hydroxy-IQ, the hydroxylamine metabolite corresponding to this compound, exhibits direct mutagenicity in the nitroreductase-deficient Salmonella typhimurium strain TA98, producing a specific activity of 2 × 10⁴ revertants/nmol [1]. This is in contrast to the parent amine IQ, which requires metabolic activation by S9 mix to exert mutagenicity [2].

Mutagenicity in TA98
Head-to-head
2 × 10⁴ revertants/nmol (direct-acting) IQ: requires S9 activation (159,000 rev/nmol with S9)
Direct mutagen suitable for DNA adduct formation studies without metabolic activation
Salmonella TA98 nitroreductase-deficient strain
Mutagenicity Carcinogenicity Genetic Toxicology

Limited DMSO and Methanol Solubility

The compound is only slightly soluble in DMSO and methanol, requiring gentle heating for dissolution . This contrasts sharply with imiquimod, which is freely soluble in DMSO and DMF , and CL097, which achieves 2 mg/mL solubility in DMSO with warming .

Solubility Profile
Data to verify
Slightly soluble in DMSO and methanol; requires gentle heating
May require formulation development for in vitro assays
Supplier-reported; validate under assay conditions
Solubility Formulation Handling

Hydroxylamine Metabolite of IQ

This compound is the N-hydroxy metabolite of IQ, a heterocyclic amine formed during the cooking of meat and fish [1]. Unlike IQ, which is a pro-mutagen, N-hydroxy-IQ is the proximate mutagenic species that forms DNA adducts [2].

Metabolic Identity
Class-level inference
N-Hydroxy metabolite of IQ; proximate mutagenic species
Defined reactive intermediate for carcinogenesis studies without S9 activation
Hydroxylamine metabolite class; confirm specific adduct profile
Metabolism Carcinogenesis DNA Adduct Formation

3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline: Application Scenarios


MAO-B Inhibitor Discovery and SAR

Utilize the compound's sub-nanomolar MAO-B inhibitory potency (IC₅₀ = 1.70–3.80 nM) [1] as a novel imidazoquinoline scaffold for developing reversible MAO-B inhibitors. Its potency exceeds that of selegiline by up to 30-fold in vitro, making it a valuable starting point for medicinal chemistry campaigns targeting Parkinson's disease or neuroprotection.

Mutagenicity & Carcinogenicity Mechanisms

Employ this direct-acting mutagen (2 × 10⁴ revertants/nmol in TA98) [2] as a defined reactive intermediate to investigate DNA adduct formation, repair mechanisms, and the role of phase II enzymes in heterocyclic amine carcinogenesis without the need for exogenous metabolic activation systems.

Synthetic Intermediate for Imidazoquinoline Derivatives

Leverage the compound's established role as a synthetic building block to prepare functionalized imidazoquinolines, including fluorescent probes, affinity labels, or novel therapeutic candidates. Its limited solubility in common organic solvents must be accommodated during reaction design.

Comparative Metabolism & DNA Adduct Assays

Compare the phase II activation of this compound (N-hydroxy-IQ) with other heterocyclic amine hydroxylamines (e.g., N-hydroxy-PhIP, N-hydroxy-MeIQx) across tissue-specific enzyme systems [3] to delineate species- and organ-specific differences in carcinogen activation.

Application
Selection Property
Validation Focus
MAO-B inhibitor discovery studies
Imidazoquinoline scaffold with reported MAO-B inhibition
Recombinant MAO-B enzyme assay and SAR profiling
DNA adduct formation and repair mechanism research
Direct-acting mutagen; no S9 metabolic activation required
Ames test and DNA binding endpoints
Imidazoquinoline derivative synthesis
Functionalizable at N-3 and C-2 positions
Reaction condition optimization for low solubility
Comparative carcinogen activation studies
Hydroxylamine metabolite of IQ; tissue-specific activation
Phase II enzyme systems and organ-specific adduct profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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